molecular formula C5H7N3O2 B126053 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 151733-97-0

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B126053
M. Wt: 141.13 g/mol
InChI Key: HWHYJHNAHXOFAA-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It has a molecular weight of 141.13 .


Molecular Structure Analysis

The molecular structure of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The InChI code is 1S/C5H7N3O2/c1-8-2-3 (5 (9)10)4 (6)7-8/h2H,1H3, (H2,6,7) (H,9,10) and the InChI key is HWHYJHNAHXOFAA-UHFFFAOYSA-N .


Chemical Reactions Analysis

While the specific chemical reactions involving 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid are not detailed in the search results, pyrazoles in general can undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Synthesis and Characterization

  • Functionalization Reactions : The compound 1H-pyrazole-3-carboxylic acid, which is structurally similar to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, has been studied for its functionalization reactions with various compounds. For example, it was converted into 1H-pyrazole-3-carboxamide via reactions with aminophenol derivatives, yielding carboxamides in good yields (Yıldırım & Kandemirli, 2006).

  • Crystal Structures and Coordination Chemistry : Research has been conducted on the synthesis and crystal structures of coordination complexes using pyrazole-dicarboxylate acid derivatives, including those similar to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. These studies are essential in understanding the chelation and crystallization properties of these compounds (Radi et al., 2015).

  • Synthesis of Novel Compounds : Efforts have been made to synthesize novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, which have potential applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

  • Structural and Spectral Investigations : Combined experimental and theoretical studies on biologically significant pyrazole-4-carboxylic acid derivatives have been carried out. These studies provide insights into the structural and dynamic properties of these compounds in the solid state (Viveka et al., 2016).

Application in Chemistry and Catalysis

  • Corrosion Inhibition : Pyrazole derivatives, including those structurally similar to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies highlight the potential of these compounds in industrial applications (Herrag et al., 2007).

  • Synthesis of Antifungal Agents : Research has been conducted on synthesizing novel compounds based on pyrazole-carboxylic acids, demonstrating significant antifungal activities against phytopathogenic fungi. This is indicative of their potential in developing new antifungal agents (Du et al., 2015).

properties

IUPAC Name

3-amino-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYJHNAHXOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599565
Record name 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

151733-97-0
Record name 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chan, Y Zhang, J Wang, Q Yu, X Peng… - Journal of Medicinal …, 2022 - ACS Publications
… Subsequent Buchwald–Hartwig reaction of compound 7 with 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester gave intermediate 8, which was hydrolyzed in the presence of …
Number of citations: 3 pubs.acs.org

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